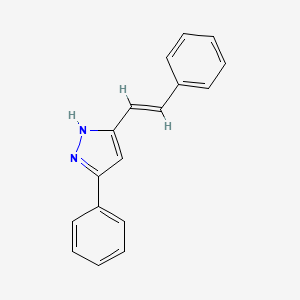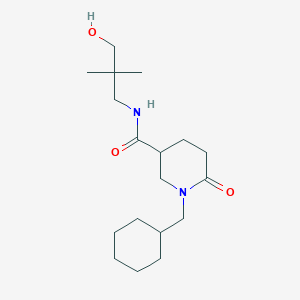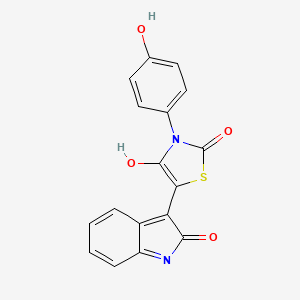![molecular formula C17H22F2N2O3 B6073307 methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6073307.png)
methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DFP-10825 and belongs to the class of piperidine compounds.
作用机制
DFP-10825 exerts its pharmacological effects by inhibiting the activity of DPP-4. DPP-4 is an enzyme that plays a crucial role in the regulation of glucose metabolism by degrading the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects
DFP-10825 has been found to exhibit potent inhibitory activity against DPP-4, with an IC50 value of 0.35 nM. It has been shown to increase insulin secretion and reduce blood glucose levels in animal models of type 2 diabetes mellitus. In addition, DFP-10825 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
DFP-10825 is a potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, the use of DFP-10825 in lab experiments is limited by its high cost and limited availability.
未来方向
For research on DFP-10825 include:
1. Evaluation of the efficacy and safety of DFP-10825 in clinical trials for the treatment of type 2 diabetes mellitus and cancer.
2. Investigation of the mechanism of action of DFP-10825 in other physiological processes, such as inflammation and immune response.
3. Development of more efficient and cost-effective synthesis methods for DFP-10825 to increase its availability for research purposes.
4. Exploration of the potential of DFP-10825 as a lead compound for the development of novel DPP-4 inhibitors with improved pharmacological properties.
Conclusion
DFP-10825 is a potent and selective inhibitor of DPP-4 that has shown promising results in preclinical studies for the treatment of type 2 diabetes mellitus and cancer. Its mechanism of action involves the inhibition of DPP-4, which results in increased insulin secretion and reduced blood glucose levels, as well as induction of apoptosis in cancer cells. However, the use of DFP-10825 in lab experiments is limited by its high cost and limited availability. Further research is needed to evaluate its potential therapeutic applications in various diseases and to explore its mechanism of action in other physiological processes.
合成方法
DFP-10825 is synthesized by the reaction of 3,4-difluoroaniline with 1-piperidin-3-ylpropan-1-one in the presence of methyl 5-oxopentanoate. The reaction is carried out in a solvent mixture of methanol and water at a temperature of 70°C. The resulting product is then purified using column chromatography to obtain DFP-10825 in its pure form.
科学研究应用
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes DFP-10825 a potential candidate for the treatment of type 2 diabetes mellitus.
In addition, DFP-10825 has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This makes DFP-10825 a potential candidate for the treatment of various types of cancer.
属性
IUPAC Name |
methyl 5-[3-(3,4-difluoroanilino)piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3/c1-24-17(23)6-2-5-16(22)21-9-3-4-13(11-21)20-12-7-8-14(18)15(19)10-12/h7-8,10,13,20H,2-6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGDBNTAAJMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)
![N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)

![2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6073247.png)
![N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073282.png)
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)
